萤光素-O-半乳糖吡喃糖苷

描述

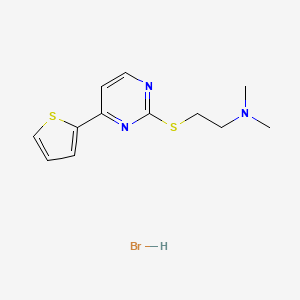

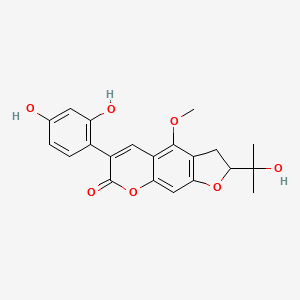

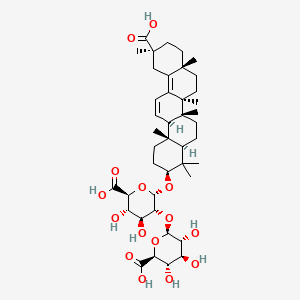

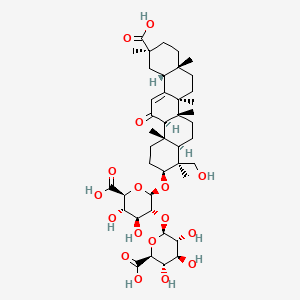

Luciferin-O-galactopyranoside is a bioluminogenic substrate for beta-galactosidase. This compound is used in various scientific applications due to its ability to produce light through a biochemical reaction. The molecular formula of Luciferin-O-galactopyranoside is C17H18N2O8S2, and it has a molecular weight of 442.46 g/mol .

科学研究应用

Luciferin-O-galactopyranoside has a wide range of applications in scientific research, including:

Chemistry: Used as a substrate in bioluminescent assays to study enzyme kinetics and reaction mechanisms.

Biology: Employed in cell-based assays to monitor beta-galactosidase activity and gene expression.

Medicine: Utilized in diagnostic assays to detect beta-galactosidase activity in various diseases.

Industry: Applied in the development of biosensors and bioimaging techniques for environmental monitoring and quality control

作用机制

Target of Action

Luciferin-O-galactopyranoside is primarily targeted towards the enzyme beta-galactosidase . Beta-galactosidase plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides .

Mode of Action

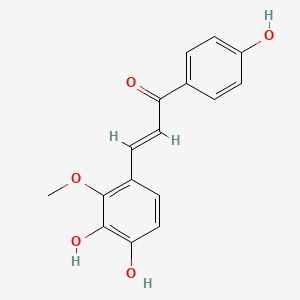

The compound is a D-luciferin analog with a beta-galactoside on the 6-O position . The beta-galactoside must be hydrolyzed by beta-galactosidase before luciferin can be acted on by firefly luciferase . This interaction results in the release of light, a phenomenon known as bioluminescence .

Biochemical Pathways

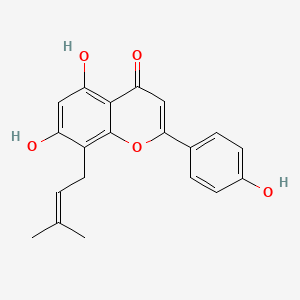

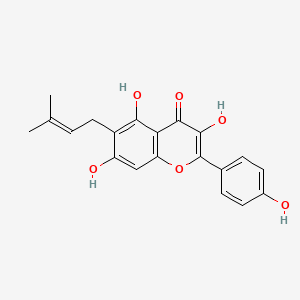

The biochemical pathway involves the oxidation of luciferin, a small organic molecule, with molecular oxygen, catalyzed by the enzyme luciferase . The process results in the emission of light, a phenomenon known as bioluminescence . The decomposition of a four-membered dioxetanone ring is involved in the majority of known bioluminescent systems .

Pharmacokinetics

The compound is soluble in water , which may influence its absorption and distribution in the body

Result of Action

The action of Luciferin-O-galactopyranoside results in the emission of light, a process known as bioluminescence . This is due to the oxidation of luciferin, catalyzed by the enzyme luciferase . The compound can detect as little as 3 x 10-19 mol of beta-galactosidase per assay .

Action Environment

The environment can significantly influence the action of Luciferin-O-galactopyranoside. For instance, the temperature and pH can affect the activity of beta-galactosidase . Furthermore, the enzyme luciferase provides the environment for optimal luciferin chemiluminescence . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Luciferin-O-galactopyranoside plays a crucial role in biochemical reactions as a substrate for beta-galactosidase. The beta-galactoside group must be hydrolyzed by beta-galactosidase to release luciferin, which can then be oxidized by firefly luciferase to produce light . This reaction is highly sensitive and can detect as little as 3 x 10^-19 mol of beta-galactosidase per assay . The interaction between Luciferin-O-galactopyranoside and beta-galactosidase is essential for its function, as the hydrolysis step is necessary to activate the luminescent properties of luciferin.

Cellular Effects

Luciferin-O-galactopyranoside influences various cellular processes by serving as a reporter in bioluminescence imaging. It is commonly used to monitor gene expression, cell signaling pathways, and cellular metabolism. The hydrolysis of Luciferin-O-galactopyranoside by beta-galactosidase and subsequent oxidation by luciferase generates a luminescent signal that can be quantified to assess cellular activity . This compound does not significantly affect cell growth or viability, making it a reliable tool for studying cellular functions without introducing cytotoxic effects .

Molecular Mechanism

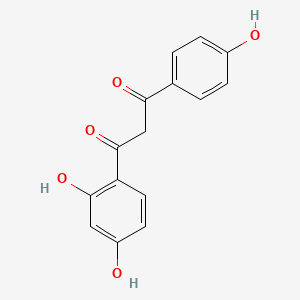

The molecular mechanism of Luciferin-O-galactopyranoside involves its hydrolysis by beta-galactosidase to release luciferin, which is then oxidized by firefly luciferase in the presence of adenosine triphosphate (ATP) and oxygen . This oxidation reaction produces an excited state intermediate that emits light upon returning to its ground state . The luminescent signal generated is proportional to the amount of beta-galactosidase activity, allowing for precise quantification of enzymatic reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Luciferin-O-galactopyranoside are stable over time, with the luminescent signal remaining consistent for several hours after the reaction reaches peak activity . The compound is stable under desiccating conditions and can be stored at -20°C . Long-term studies have shown that Luciferin-O-galactopyranoside maintains its activity and does not degrade significantly over time, making it suitable for extended experiments .

Dosage Effects in Animal Models

The effects of Luciferin-O-galactopyranoside vary with different dosages in animal models. Higher concentrations of the compound result in stronger luminescent signals, allowing for more sensitive detection of beta-galactosidase activity . Excessive doses can lead to saturation of the luminescent signal and potential toxicity . It is important to optimize the dosage to achieve a balance between sensitivity and safety in animal studies.

Metabolic Pathways

Luciferin-O-galactopyranoside is involved in metabolic pathways that include its hydrolysis by beta-galactosidase and subsequent oxidation by luciferase . The hydrolysis step releases luciferin, which enters the bioluminescent pathway and is oxidized to produce light. This process requires cofactors such as ATP and oxygen, which are essential for the luciferase-catalyzed reaction . The metabolic flux and levels of metabolites are influenced by the activity of beta-galactosidase and luciferase, affecting the overall luminescent output .

Transport and Distribution

Within cells and tissues, Luciferin-O-galactopyranoside is transported and distributed through various mechanisms. The compound is soluble in water and can be efficiently taken up by cells . Once inside the cell, it interacts with beta-galactosidase localized in specific cellular compartments, leading to the release of luciferin . The distribution of Luciferin-O-galactopyranoside is influenced by the presence of transporters and binding proteins that facilitate its movement within the cell .

Subcellular Localization

Luciferin-O-galactopyranoside is localized in specific subcellular compartments where beta-galactosidase is present . The hydrolysis of the compound occurs in these compartments, releasing luciferin, which can then diffuse to other areas of the cell to interact with luciferase . The subcellular localization of Luciferin-O-galactopyranoside is crucial for its activity, as it ensures that the hydrolysis and oxidation reactions occur in proximity to the necessary enzymes .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Luciferin-O-galactopyranoside typically involves the synthesis of luciferin derivatives followed by the attachment of a galactopyranoside moiety. The synthetic route generally includes the following steps:

Synthesis of Luciferin Derivatives: Luciferin derivatives are synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds.

Attachment of Galactopyranoside Moiety: The galactopyranoside moiety is attached to the luciferin derivative through glycosylation reactions. This step often requires the use of glycosyl donors and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of Luciferin-O-galactopyranoside involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Synthesis: Large batches of luciferin derivatives are synthesized and purified.

Glycosylation: The galactopyranoside moiety is attached using industrial-scale glycosylation techniques.

Purification: The final product is purified using chromatography and crystallization methods to achieve the desired purity.

化学反应分析

Types of Reactions

Luciferin-O-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of molecular oxygen, catalyzed by the enzyme luciferase, to produce light.

Hydrolysis: Beta-galactosidase catalyzes the hydrolysis of the galactopyranoside moiety, releasing luciferin.

Common Reagents and Conditions

Oxidation: Requires molecular oxygen and luciferase enzyme.

Hydrolysis: Requires beta-galactosidase enzyme and an aqueous environment.

Major Products Formed

Oxidation: Produces an excited state intermediate that emits light upon decaying to its ground state.

Hydrolysis: Produces luciferin and galactose.

相似化合物的比较

Luciferin-O-galactopyranoside is unique due to its specific structure and bioluminescent properties. Similar compounds include:

D-Luciferin: A common luciferin used in bioluminescent assays, but lacks the galactopyranoside moiety.

Coelenterazine: Another bioluminescent substrate used in marine organisms, structurally different from luciferin.

Bacterial Luciferin: Found in bioluminescent bacteria, involves a different biochemical pathway

Luciferin-O-galactopyranoside stands out due to its ability to be specifically hydrolyzed by beta-galactosidase, making it a valuable tool in various scientific applications.

属性

IUPAC Name |

(4S)-2-[6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O8S2/c20-4-9-11(21)12(22)13(23)17(27-9)26-6-1-2-7-10(3-6)29-15(18-7)14-19-8(5-28-14)16(24)25/h1-3,8-9,11-13,17,20-23H,4-5H2,(H,24,25)/t8-,9-,11+,12+,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKXHVUTHGDBNY-VEAFCXQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927214 | |

| Record name | 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131474-38-9 | |

| Record name | Luciferin-O-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131474389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。